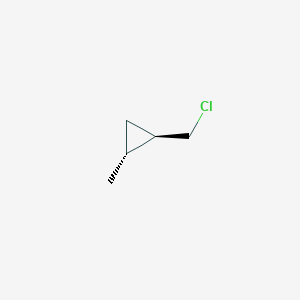

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane is a chiral cyclopropane derivative with a chloromethyl group at the first carbon and a methyl group at the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a chloromethyl carbene, generated in situ from a diazo compound and a chlorinating agent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amines, ethers, or thioethers.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is characterized by its unique cyclopropane structure, which contributes to its reactivity and utility in synthetic chemistry. The presence of the chloromethyl group enhances its electrophilic properties, making it suitable for various chemical transformations.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry.

- Antiviral Activity : Recent studies have indicated that compounds derived from chloromethyl cyclopropanes exhibit antiviral properties. For instance, a patent describes a series of compounds that demonstrate high inhibitory activity against respiratory syncytial virus (RSV), suggesting potential therapeutic applications in treating viral infections .

- Drug Development : The compound's structural features allow it to serve as a scaffold for developing new drugs. Its ability to undergo various chemical reactions can lead to the synthesis of analogs with enhanced biological activity.

Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate in the preparation of more complex molecules.

- Reagent for Nucleophilic Substitution : The chloromethyl group is a good leaving group, allowing for nucleophilic substitution reactions. This property can be exploited to introduce various functional groups into the cyclopropane framework.

- Synthesis of Cyclopropyl Derivatives : The compound can be transformed into cyclopropyl derivatives that are valuable in pharmaceuticals and agrochemicals due to their unique properties.

Material Science

The compound's unique structure also finds applications in material science.

- Polymer Chemistry : this compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.

- Functional Materials : Research into functional materials has identified cyclopropane derivatives as potential candidates for developing new materials with specific electronic or optical properties.

Case Study 1: Antiviral Compound Development

A recent study highlighted the synthesis of a series of chloromethyl cyclopropanes that showed promising activity against RSV. The study involved modifying the chloromethyl group and evaluating the biological activity of the resulting compounds. The findings indicated that certain modifications significantly enhanced antiviral efficacy while maintaining low toxicity levels .

Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals

Another case study focused on using this compound as an intermediate for synthesizing cyclopropyl-containing pharmaceuticals. The research demonstrated successful nucleophilic substitutions leading to compounds with improved pharmacokinetic profiles compared to existing drugs .

Mécanisme D'action

The mechanism of action of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, potentially resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane

- (1R,2R)-1-(Iodomethyl)-2-methylcyclopropane

- (1R,2R)-1-(Hydroxymethyl)-2-methylcyclopropane

Uniqueness

(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane is unique due to its specific substitution pattern and the presence of a chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.

Activité Biologique

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is a cyclic organic compound notable for its potential biological activity and utility in medicinal chemistry. The compound's unique structure, characterized by a chloromethyl group, allows it to engage in various chemical reactions that can influence biological systems. This article reviews the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. Common methods include:

- Cyclopropanation Reaction : Involves the reaction of an alkene with a chloromethyl carbene generated from a diazo compound and a chlorinating agent under catalytic conditions.

- Industrial Production : Large-scale production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function. This interaction can affect various biochemical pathways, making the compound a candidate for therapeutic applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated cyclopropanes can inhibit bacterial growth by interfering with cellular processes .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Its ability to interact with specific molecular targets may lead to the development of new chemotherapeutic agents. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

Study on Antimicrobial Activity

A study published in Chemical Reviews highlighted the antimicrobial effects of halogenated compounds similar to this compound. The findings indicated that these compounds could serve as effective agents against resistant strains of bacteria by disrupting cell wall synthesis and function .

Investigation of Anticancer Effects

In another significant study, derivatives of this compound were tested for their anticancer efficacy. The results showed that these compounds could inhibit tumor growth in xenograft models, demonstrating their potential as lead compounds for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Covalent modification of biomolecules |

| (1R,2R)-trans-1-(Bromomethyl)-2-methylcyclopropane | Moderate antimicrobial | Similar mechanism but less reactive |

| (1R,2R)-trans-1-(Iodomethyl)-2-methylcyclopropane | High reactivity; potential for greater biological activity | More potent due to iodine's larger size |

Propriétés

IUPAC Name |

(1R,2R)-1-(chloromethyl)-2-methylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOLBSRMEMQEGA-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.